N-benzyl-N,3-dimethylbenzamide

CAS No.: 41882-58-0

Cat. No.: VC8467620

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41882-58-0 |

|---|---|

| Molecular Formula | C16H17NO |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | N-benzyl-N,3-dimethylbenzamide |

| Standard InChI | InChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

| Standard InChI Key | JKZAMMGRYHTBNY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

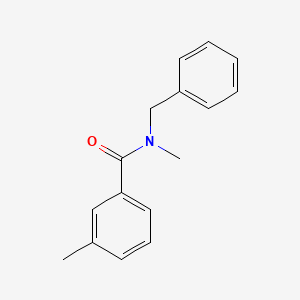

N-Benzyl-N,3-dimethylbenzamide (IUPAC name: N-benzyl-N,3-dimethylbenzamide) has the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . The structure consists of a benzamide core (N-substituted benzamide) with the following features:

-

A benzyl group (-CH₂C₆H₅) attached to the amide nitrogen.

-

A methyl group (-CH₃) at the nitrogen atom (N-methyl).

-

A methyl substituent at the 3-position of the benzene ring.

The compound’s SMILES notation is CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C, illustrating the connectivity of substituents . Its InChIKey (ZZNYXOPDZJRHST-UHFFFAOYSA-N) confirms the stereochemical uniqueness .

Physicochemical Properties

Key physicochemical properties inferred from structural analogs include:

-

Melting Point: 102–104°C (observed in the closely related N-benzyl-3,4-dimethylbenzamide) .

-

Boiling Point: Predicted to be ~401.4°C based on analog data .

-

pKa: ~15.37, suggesting weak basicity at the amide nitrogen .

These properties align with trends observed in N-alkylated benzamides, where increased alkyl substitution enhances hydrophobicity and thermal stability .

Synthetic Methodologies

Challenges in Selective Methylation

Achieving selective methylation at the nitrogen and 3-position requires careful control of reaction conditions. Over-methylation or ring methylation side products are common pitfalls. Catalytic systems employing phase-transfer agents (e.g., TBAB) improve yields by facilitating interfacial reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

~167 ppm (amide carbonyl).

-

138–125 ppm (aromatic carbons).

-

Mass Spectrometry

Applications in Materials Science

Coordination Chemistry

Benzamide derivatives serve as ligands in rare-earth metal complexes. For example, bridged bis(amidato) complexes exhibit catalytic activity in C–N bond-forming reactions .

Thermal Stability

The high predicted boiling point (~401°C) suggests utility in high-temperature polymer matrices or coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume